
2-(Isothiocyanatomethyl)-1,3,5-trimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(isocyanatomethyl)-1,3,5-trimethylbenzene is an organic compound characterized by the presence of an isocyanate group attached to a benzene ring substituted with three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isocyanatomethyl)-1,3,5-trimethylbenzene typically involves the reaction of 2-(chloromethyl)-1,3,5-trimethylbenzene with sodium cyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:
2-(chloromethyl)-1,3,5-trimethylbenzene+sodium cyanate→2-(isocyanatomethyl)-1,3,5-trimethylbenzene+sodium chloride
Industrial Production Methods
Industrial production of 2-(isocyanatomethyl)-1,3,5-trimethylbenzene may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, distillation, and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(isocyanatomethyl)-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form heterocyclic compounds.
Substitution Reactions: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Alcohols and Amines: React with the isocyanate group under mild conditions to form urethanes and ureas.
Catalysts: Such as tin carboxylates and tertiary amines, can be used to enhance the reaction rates.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Heterocyclic Compounds: Formed from cycloaddition reactions.
科学的研究の応用
2-(isocyanatomethyl)-1,3,5-trimethylbenzene has several scientific research applications, including:
Polymer Chemistry: Used as a monomer or crosslinker in the synthesis of polyurethanes and other polymers.
Materials Science: Employed in the development of advanced materials with specific properties such as thermal stability and mechanical strength.
Biological Research: Investigated for its potential use in drug delivery systems and biomedical applications.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants.
作用機序
The mechanism of action of 2-(isocyanatomethyl)-1,3,5-trimethylbenzene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of polymers and other materials. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
類似化合物との比較
Similar Compounds
Isocyanatoethyl Methacrylate: A difunctional monomer with an aliphatic isocyanate functionality and a vinyl polymerizable double bond.
1,3-bis(isocyanatomethyl)benzene: Another isocyanate compound with similar reactivity.
Uniqueness
2-(isocyanatomethyl)-1,3,5-trimethylbenzene is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and the properties of the resulting products. The specific substitution pattern can lead to distinct chemical behavior and applications compared to other isocyanate compounds.
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
2-(isocyanatomethyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C11H13NO/c1-8-4-9(2)11(6-12-7-13)10(3)5-8/h4-5H,6H2,1-3H3 |
InChIキー |
QINYVNTYTBIWTF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)CN=C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


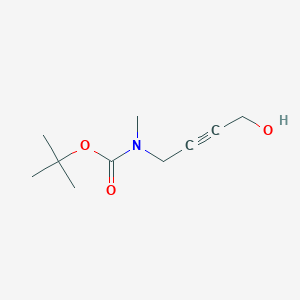
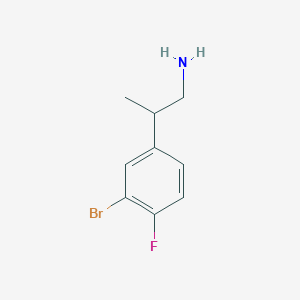
![2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone](/img/structure/B13548096.png)
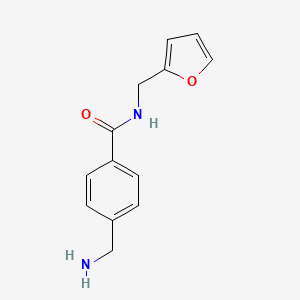
amino}-3-oxopentanoate](/img/structure/B13548102.png)
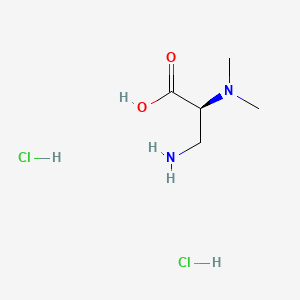
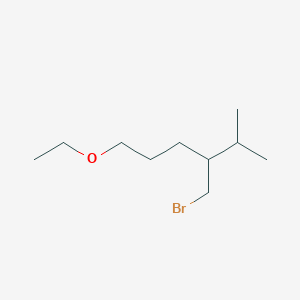

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13548144.png)
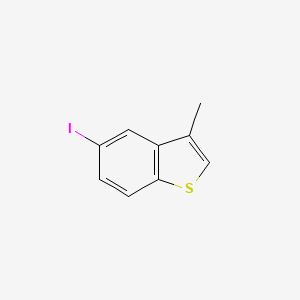
![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride](/img/structure/B13548155.png)
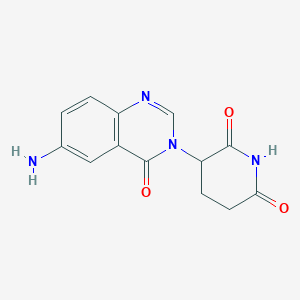
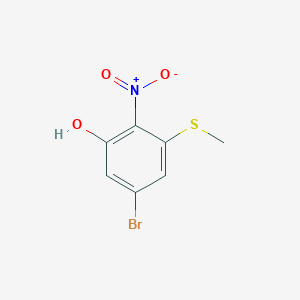
![4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol,trifluoroaceticacid](/img/structure/B13548177.png)
